molecular formula C15H24 B10823183 Cadina-1(10),4-diene CAS No. 189165-79-5

Cadina-1(10),4-diene

Cat. No.: B10823183
CAS No.: 189165-79-5
M. Wt: 204.35 g/mol
InChI Key: FUCYIEXQVQJBKY-UHFFFAOYSA-N
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Description

Cadina-1(10),4-diene: is a sesquiterpene hydrocarbon with the molecular formula C15H24 . It is a naturally occurring compound found in various essential oils, including those of ginger and turmeric . This compound is known for its distinctive aroma and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadina-1(10),4-diene can be synthesized through the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes . The reaction typically involves the use of terpene synthases, which catalyze the cyclization process under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plants such as ginger and turmeric. The essential oils are then subjected to fractional distillation to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Cadina-1(10),4-diene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxygenated derivatives such as cadinol.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like halothis compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

    Oxidation: Cadinol and other oxygenated sesquiterpenes.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of Cadina-1(10),4-diene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Cadina-1(10),4-diene is unique among sesquiterpenes due to its specific structure and properties. Similar compounds include:

This compound stands out due to its unique combination of chemical reactivity, biological activity, and industrial applications.

Properties

IUPAC Name

4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCYIEXQVQJBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC(=C2CC1)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274505, DTXSID60862005
Record name Cadina-1(10),4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dimethyl-1-(propan-2-yl)-1,2,3,5,6,8a-hexahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16729-01-4, 189165-79-5
Record name Cadina-1(10),4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name delta-Amorphene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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